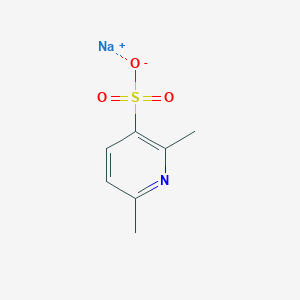

Sodium 2,6-dimethylpyridine-3-sulfonate

Description

Sodium 2,6-dimethylpyridine-3-sulfonate (CAS: N/A) is a heterocyclic sulfonate salt featuring a pyridine ring substituted with methyl groups at the 2- and 6-positions and a sulfonate group at the 3-position. Its molecular formula is $ \text{C}7\text{H}8\text{NNaO}_3\text{S} $, with a molecular weight of 245.25 g/mol. The sodium counterion enhances aqueous solubility, making it suitable for applications in surfactants, pharmaceutical intermediates, and chemical synthesis.

Structure

2D Structure

Properties

Molecular Formula |

C7H8NNaO3S |

|---|---|

Molecular Weight |

209.2 g/mol |

IUPAC Name |

sodium;2,6-dimethylpyridine-3-sulfonate |

InChI |

InChI=1S/C7H9NO3S.Na/c1-5-3-4-7(6(2)8-5)12(9,10)11;/h3-4H,1-2H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

WLKUWVRJGQCNBH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC(=C(C=C1)S(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Sodium 2,6-dimethylpyridine-3-sulfonate exhibits significant pharmacological properties, making it a valuable compound in drug development. Its derivatives are known to possess anti-inflammatory, anti-cancer, and anti-viral activities. For instance, triarylpyridine derivatives, which include sulfonate moieties similar to this compound, have been explored for their potential as therapeutic agents against various diseases.

Case Study: Anti-Cancer Properties

A study demonstrated that triarylpyridines could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The sulfonate group enhances solubility and bioavailability, crucial for effective drug formulation .

Catalysis

This compound serves as a catalyst or co-catalyst in several organic reactions. Its role in facilitating reactions such as oxidation and coupling reactions has been documented.

Data Table: Catalytic Applications

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Oxidation | Co-catalyst | Enhanced yield of desired products |

| Coupling Reactions | Catalyst | Improved reaction rates |

| Polymerization | Initiator | Formation of novel polymer structures |

Material Science

In material science, this compound is utilized in the synthesis of functionalized polymers and nanomaterials. Its ability to modify surface properties makes it suitable for applications in coatings and composites.

Case Study: Nanomaterials Synthesis

Research indicates that this compound can be used to synthesize magnetic nanoparticles with enhanced catalytic properties. These nanoparticles demonstrated improved efficiency in catalyzing organic reactions under mild conditions .

Agricultural Applications

The compound's derivatives have also been explored for use in agrochemicals. Its role as a surfactant enhances the efficacy of pesticides and herbicides by improving their solubility and distribution.

Data Table: Agrochemical Applications

| Application | Functionality | Benefits |

|---|---|---|

| Pesticide Formulation | Surfactant | Increased coverage and effectiveness |

| Herbicide Enhancement | Solubilizer | Improved absorption by plants |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

- Sodium 2-methylpyridine-3-sulfonate (single methyl group).

- Sodium 4-sulfamoylphenyl pyridazine-3-sulfonate (pyridazine-based sulfonate, e.g., compound 7a from ).

Table 1: Comparative Physicochemical Properties

Key Findings

Solubility Trends: The non-methylated sodium pyridine-3-sulfonate exhibits the highest water solubility (25.8 g/100 mL) due to minimal hydrophobic interference. Methyl substitution reduces solubility: 2,6-dimethyl (12.3 g/100 mL) < 2-methyl (18.5 g/100 mL) < non-methylated. The pyridazine derivative 7a shows even lower solubility (5.6 g/100 mL), attributed to its bulkier sulfamoylphenyl group .

Acidity (pKa): The sulfonate group’s acidity is marginally influenced by methyl substituents. The electron-donating methyl groups in 2,6-dimethylpyridine-3-sulfonate raise its pKa (~1.2) compared to the non-methylated analogue (~0.9). Compound 7a has a significantly higher pKa (~2.5), likely due to the electron-withdrawing pyridazine ring and sulfamoyl group .

Thermal Stability :

- 2,6-Dimethylpyridine-3-sulfonate demonstrates superior thermal stability (melting point >300°C), as methyl groups sterically protect the sulfonate moiety.

- Pyridazine derivative 7a decomposes at 245°C, reflecting weaker thermal resilience due to its complex structure.

Biological and Industrial Applications :

- 2,6-Dimethylpyridine-3-sulfonate : Preferred in surfactant formulations where balanced hydrophilicity and stability are critical.

- Sodium pyridine-3-sulfonate : Used as a catalyst in esterification due to its high solubility and acidity.

- Compound 7a : Pharmacological applications (e.g., diuretics) linked to its sulfamoyl group, which inhibits carbonic anhydrase .

Preparation Methods

Oxidation and Sulfonation of 2,6-Dimethylpyridine Derivatives

A classical approach involves oxidation of 2,6-dimethylpyridine to introduce carboxyl or sulfonyl groups, followed by conversion to sulfonate salts.

Oxidation of 2,6-lutidine (2,6-dimethylpyridine) with potassium permanganate produces 2,6-pyridinedicarboxylic acid, which can be further transformed into sulfonate derivatives through esterification and reduction steps. This method is characterized by mild reaction conditions and relatively high yields (~78-80%) for the intermediate acids.

The oxidation step is typically conducted in aqueous media at 60-100 °C with controlled addition of KMnO4, followed by acidification to precipitate the acid intermediate.

Subsequent reduction with sodium borohydride/iodine systems converts esters to alcohols, facilitating further functionalization.

Diazotization and Sulfonyl Chloride Formation via Microchannel Reactors

A modern, continuous-flow method uses microchannel reactors for safer and more efficient synthesis of pyridine sulfonyl chlorides, which are key intermediates for sulfonate salts.

Starting from 3-aminopyridine derivatives, diazotization is performed with isoamyl nitrite in the presence of copper catalysts and 1,5-naphthalenedisulfonic acid.

The diazonium salt formed is directly reacted with thionyl chloride in a second microchannel reactor to yield pyridine-3-sulfonyl chloride with high purity (99.5%) and yield (~94%).

This method offers advantages such as continuous operation, mild conditions (0-20 °C), and improved safety by avoiding isolation of unstable intermediates.

Copper-Assisted Coupling of Sodium Sulfinates and Hydroxypyridines

A ligand- and base-free copper-catalyzed method enables the direct formation of pyridinyl sulfonate esters from sodium sulfinates and hydroxypyridines.

Using CuBr2 as a catalyst under mild conditions, various functional pyridinyl sulfonate esters can be synthesized with good to high yields.

This method is operationally simple, cost-effective, and compatible with diverse functional groups, making it suitable for preparing sodium 2,6-dimethylpyridine-3-sulfonate analogs.

Synthesis via Sulfinate Salt Intermediates

Sodium sulfinates serve as versatile intermediates for sulfonate salt synthesis.

Sulfinate salts can be prepared by oxidation of corresponding thiols or reduction of sulfonyl chlorides.

For example, sodium 4,6-dimethylpyridine-2-sulfinate is synthesized by oxidation of 4,6-dimethylpyridine-2-thiol, followed by salt formation.

These sulfinates can then be converted into sulfonate esters or salts through coupling reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, then reduction | 2,6-lutidine | KMnO4, NaBH4/I2 | 60-100 °C, aqueous, 2-10 h | ~78-80% (acid intermediate) | Mild, safe, high yield, easy separation | Multi-step, requires esterification |

| Microchannel reactor diazotization and sulfonyl chloride formation | 3-aminopyridine | Isoamyl nitrite, SOCl2, Cu catalyst | 0-20 °C, continuous flow | 94% (sulfonyl chloride) | Continuous, safe, high purity | Requires specialized equipment |

| Copper-assisted coupling of sodium sulfinates and hydroxypyridines | Sodium sulfinates, hydroxypyridines | CuBr2 catalyst | Mild, ligand/base-free | Good to high | Simple, cost-effective, broad scope | Catalyst recovery needed |

| Sulfinate salt synthesis via thiol oxidation | Pyridine thiols | Oxidants (e.g., m-CPBA) | Room temp to reflux | 69-80% | Straightforward, scalable | Requires thiol precursors |

Detailed Research Findings and Notes

The oxidation of 2,6-lutidine with potassium permanganate is a well-established route to generate 2,6-pyridinedicarboxylic acid, which can be converted to sulfonate derivatives. This method avoids harsh reagents like thionyl chloride in the oxidation step, improving safety and environmental profile.

The microchannel reactor method for pyridine-3-sulfonyl chloride synthesis represents a significant advancement in process chemistry, enabling continuous, automated production with excellent control over reaction parameters and product quality.

Copper-catalyzed sulfonate ester formation from sodium sulfinates and hydroxypyridines is a recent development that allows for efficient synthesis of sulfonate esters without the need for ligands or bases, simplifying the reaction setup and reducing costs.

Sulfinate salts derived from pyridine thiols provide a flexible intermediate for sulfonate salt synthesis, with oxidation methods yielding high purity products suitable for further functionalization.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Sodium 2,6-dimethylpyridine-3-sulfonate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sulfonation of 2,6-dimethylpyridine using sulfonyl chloride derivatives under controlled conditions. For example, a general sulfonate synthesis procedure involves reacting the pyridine derivative with sulfonyl chloride in pyridine at low temperatures (e.g., 5°C), followed by acid quenching, extraction with ethyl acetate, and drying over anhydrous Na₂SO₄ . Purity can be verified via titration, UV spectroscopy, or HPLC, as outlined in reagent testing protocols .

Q. How can researchers characterize the physicochemical properties of this compound (e.g., solubility, stability)?

- Methodological Answer : Solubility studies should be conducted in aqueous buffers (e.g., phosphate buffers adjusted to pH 7.1 using NaOH or H₃PO₄ ) and organic solvents. Stability can be assessed under varying temperatures and pH using spectroscopic techniques (UV-Vis, FTIR) and chromatographic methods (HPLC). For hygroscopic compounds, anhydrous Na₂SO₄ or molecular sieves may be used during storage .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and avoid inhalation of dust. Work in a fume hood, and follow hygiene practices such as washing hands post-handling. Quench reactions in acidic conditions to minimize volatile byproducts, and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonation efficiency?

- Methodological Answer : Variables like temperature, solvent polarity (e.g., pyridine vs. DMF), and stoichiometry of sulfonyl chloride should be systematically tested. Kinetic studies via NMR or in-situ IR can monitor intermediate formation. For example, maintaining temperatures below 10°C during sulfonyl chloride addition reduces side reactions .

Q. What analytical techniques resolve contradictions in literature reports about this compound’s reactivity?

- Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from differing solvent systems or impurities. Cross-validate findings using multiple techniques:

- Chromatography : HPLC to assess purity and byproduct profiles.

- Spectroscopy : Compare NMR/FTIR data with reference standards.

- Thermal Analysis : DSC/TGA to identify polymorphic forms or decomposition pathways .

Q. How does this compound interact in buffer systems, and what are the implications for biological assays?

- Methodological Answer : Buffers like phosphate (pH 7.1) or Tris-HCl (pH 8.0) should be tested for compatibility. Monitor ionic strength effects via conductivity measurements. For biological studies, ensure the compound does not chelate metal ions (e.g., Mg²⁺ in enzymatic assays) by performing control experiments without the compound .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Pilot-scale reactions should replicate small-scale conditions (e.g., cooling rates, mixing efficiency). Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. Purification via recrystallization or column chromatography may require optimization of solvent ratios and flow rates .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s role in catalytic systems?

- Methodological Answer : Use kinetic studies (e.g., rate measurements via UV-Vis) and control experiments with/without the compound. Compare catalytic activity to known ligands (e.g., tris-o-furylphosphine or Pd(PPh₃)₄) to evaluate efficacy. Mechanistic insights can be gained via DFT calculations or isotopic labeling .

Q. What statistical approaches are recommended for analyzing contradictory solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.